molecular formula C7H6ClN3 B1280293 1-(Azidomethyl)-4-chlorobenzene CAS No. 27032-10-6

1-(Azidomethyl)-4-chlorobenzene

Cat. No. B1280293
CAS RN: 27032-10-6
M. Wt: 167.59 g/mol
InChI Key: JMTPIENQTKMREN-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-chlorobenzene is a compound that is not directly mentioned in the provided papers. However, the papers discuss various azobenzene derivatives, which are compounds containing the azobenzene moiety, a functional group characterized by a nitrogen-nitrogen double bond linking two phenyl rings. Azobenzene derivatives are known for their photochromic properties and have been studied for their potential applications in materials science, including liquid crystals and polymers with optical properties .

Synthesis Analysis

The synthesis of azobenzene derivatives can involve different chemical strategies. For example, azobenzenes with silyl, germyl, and stannyl groups at the 2-position were synthesized by reacting 2-lithioazobenzene with corresponding chloro compounds . Asymmetric azobenzenes with alkyloxy and chloro or bromo substituents were synthesized and characterized by spectroscopic methods . Additionally, azobenzene-containing poly(1-alkyne)s were synthesized and polymerized using a Rh catalyst, yielding liquid-crystalline polymers . These methods demonstrate the versatility in synthesizing azobenzene derivatives, which could be adapted for the synthesis of 1-(Azidomethyl)-4-chlorobenzene.

Molecular Structure Analysis

The molecular structure of azobenzene derivatives is crucial for their properties. The crystal structure of certain azobenzene derivatives has been established by X-ray crystallographic analysis . For asymmetric azobenzenes, the conformation and non-coplanarity of the phenyl rings affect their molecular structure . Quantum mechanics modeling has been used to understand the influence of azo functional groups and chlorine substituents on the molecular dipole moment, which affects mesogenic behaviors and photonic characteristics .

Chemical Reactions Analysis

Azobenzene derivatives undergo photoisomerization, which is a reversible transformation between the trans and cis isomers upon exposure to light. This photochromic reaction has been monitored by various spectroscopic techniques . The kinetics of the cis to trans isomerization of cyclic compounds containing azobenzene units have been studied, revealing that the rate constants and thermodynamic parameters are influenced by the structural flexibility of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of azobenzene derivatives are influenced by their molecular structure. For instance, the spacer length and pendant substituent affect the nonlinear optical and optical limiting properties of azobenzene-containing polymers . The mesogenic properties and photosensitivity of azobenzene derivatives are also dependent on the molecular structure, with variations in the terminal alkyl chains altering the molecular dipole and polarizability anisotropy . The thermal, optical, and electrochemical properties of novel polythiophenes bearing azobenzene units have been characterized, showing differences in glass transition temperatures and thermal stability .

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Triazole Derivatives : 1-(Azidomethyl)-4-chlorobenzene was utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles, developed from azidomethyl benzene variants and dipropargyl uracil or thymine. These compounds demonstrated potential as corrosion inhibitors for steel, an important industrial application (Negrón-Silva et al., 2013).

Material Science and Engineering

  • Liquid Crystalline Polymers : Research into azobenzene-containing poly(1-alkyne)s with varying functional pendant groups, including 1-(Azidomethyl)-4-chlorobenzene, revealed their application in creating liquid-crystalline polymers. These polymers displayed unique properties like high cis content, good thermal stability, and solubility in common solvents, making them useful in material science and engineering (Zhou et al., 2006).

  • Photoresponsive Liquid Crystalline Polymers : In the domain of photoresponsive materials, azobenzene derivatives, including those involving 1-(Azidomethyl)-4-chlorobenzene, have been extensively studied. These compounds exhibit properties like reversible photoisomerization and potential use in optical data storage and molecular switches, highlighting their significance in advanced material technologies (Siewertsen et al., 2009).

Environmental Studies

  • Environmental Contamination Studies : Studies on chlorobenzenes, including those related to 1-(Azidomethyl)-4-chlorobenzene, have investigated their impact on the environment. Research on microbial transformation of chlorobenzenes under anaerobic conditions provides insights into environmental remediation strategies (Adrian et al., 2000).

Chemical Synthesis and Safety

  • Improved Synthesis Techniques : Advances in the synthesis of azidomethyl benzene derivatives, including 1-(Azidomethyl)-4-chlorobenzene, have been made to enhance safety and efficiency. For example, development in microflow azide processes for safer handling of potentially hazardous chemicals in synthesis has been a focus of research (Kopach et al., 2009).

properties

IUPAC Name

1-(azidomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPIENQTKMREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457531
Record name 1-(azidomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azidomethyl)-4-chlorobenzene

CAS RN

27032-10-6
Record name 1-(azidomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27032-10-6
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Synthesis routes and methods

Procedure details

A solution of 4-chlorobenzyl bromide in acetone was treated with NaN3 and refluxed for 3 hours. The reactions was concentrated by 50% and diluted with saturated sodium chloride solution. The reaction was then extracted with Et2O, washed with brine, dried (Na2SO4) and concentrated to give 1-(azidomethyl)-4-chlorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
GE Negrón-Silva, R González-Olvera… - Molecules, 2013 - mdpi.com
Ten 1,4-disubstituted 1,2,3-triazoles were synthesized from one of 1-(azido-methyl)benzene, 1-(azidomethyl)-4-fluorobenzene, 1-(azidomethyl)-4-chlorobenzene, 1-(azidomethyl)-4-…
Number of citations: 47 www.mdpi.com
M Puchała, M Radzińska, J Guzdek… - Nucleic Acid Aptamers …, 2022 - Springer
Aptamers are single-stranded DNA or RNA molecules which bind with high specificity to the molecular target for which they have been selected. Through a number of unnatural …
Number of citations: 4 link.springer.com
CZ Luo, P Gandeepan, YC Wu, WC Chen, CH Cheng - RSC advances, 2015 - pubs.rsc.org
A novel copper promoted synthesis of substituted quinolines from various benzylic azides and internal alkynes has been demonstrated. The reaction features a broad substrate scope, …
Number of citations: 17 pubs.rsc.org
C Niu, G Li, A Tuerxuntayi… - Chinese Journal of …, 2015 - Wiley Online Library
A new series of (E)‐1‐(4‐((1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methoxy)phenyl)‐3‐phenylprop‐2‐en‐1‐one 1a(4‐((1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl) methoxy)phenyl)‐1‐phenylprop‐2‐en‐…
Number of citations: 26 onlinelibrary.wiley.com
L Wang, S Zhao, X Kong, L Cao, S Tian, Y Ye… - Bioorganic & Medicinal …, 2018 - Elsevier
A series of novel pyraclostrobin derivatives were designed and prepared as antifungal agents. Their antifungal activities were tested in vitro with five important phytopathogenic fungi, …
Number of citations: 15 www.sciencedirect.com
MH Shaikh, DD Subhedar, SV Akolkar… - Polycyclic Aromatic …, 2023 - Taylor & Francis
In search of new active molecules, a small focused library of 1,2,3-triazoles based 2,4-thiazolidinedione derivatives has been efficiently prepared via the click chemistry approach. …
Number of citations: 2 www.tandfonline.com
A Rossetti, A Sacchetti, F Meneghetti… - Molecules, 2023 - mdpi.com
Bispidines are a family of ligands that plays a pivotal role in various areas of coordination chemistry, with applications in medicinal chemistry, molecular catalysis, coordination polymers …
Number of citations: 6 www.mdpi.com
SK Kancharla, S Birudaraju, A Pal, LK Reddy… - New Journal of …, 2022 - pubs.rsc.org
A series of fifteen novel isatin oxime ether-tethered aryl 1H-1,2,3-triazole hybrids 5a–o were designed and synthesized by employing Cu(I) catalyzed azide–alkyne [3+2] cycloaddition (…
Number of citations: 8 pubs.rsc.org
MH Shaikh, DD Subhedar, M Arkile, VM Khedkar… - Bioorganic & medicinal …, 2016 - Elsevier
In search of new active molecules against Mycobacterium tuberculosis (MTB) H37Ra and M. bovis BCG, a small focused library of benzothiazinone based 1,2,3-triazoles has been …
Number of citations: 101 www.sciencedirect.com
S Yagnam, E Rami Reddy, R Trivedi… - Applied …, 2019 - Wiley Online Library
A series of bioactive, triazole‐linked benzyl, aryl, sugar and aliphatic conjugates of 3‐ferrocenylidene‐oxindole have been synthesized. A facile 1,3‐dipolar‐Huisgen coupling reaction …
Number of citations: 15 onlinelibrary.wiley.com

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